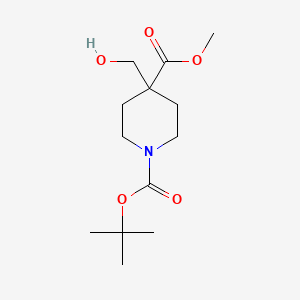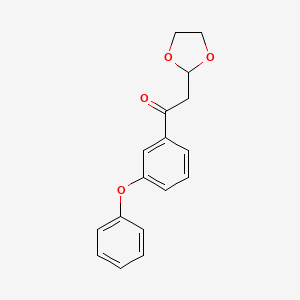
2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Monoprotected 1,4-Diketones : A study by Mosca et al. (2001) describes the synthesis of monoprotected 1,4-diketones through the photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method provides an alternative for synthesizing 1,4-diketones using radicals, which is significant in organic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).
Formation of Vic-Dioxime Complexes : Canpolat and Kaya (2005) synthesized N-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]butane-1,4-diamine and related compounds. These compounds were used to form mononuclear complexes with metals like Co(II), Ni(II), and Cu(II), indicating potential applications in coordination chemistry (Canpolat & Kaya, 2005).
Biological Activities
Anti-Inflammatory Activity : Singh et al. (2020) investigated the anti-inflammatory activities of phenyl dimer compounds, including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. They found significant inhibitory properties in certain compounds, highlighting their potential in medical research (Singh, Dowarah, Tewari, & Geiger, 2020).
Antimicrobial Activity : Patel et al. (2011) studied the antimicrobial activity of compounds derived from 2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone against various bacterial species, indicating potential applications in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
Industrial Applications
Polymer Synthesis : Coskun et al. (1998) explored the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate]. They examined its thermal degradation, which is crucial for understanding the stability and applications of such polymers in industry (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Catalytic Applications : A study by Belokon’ et al. (2007) on the synthesis of various 1,3-dioxolanes, including those related to 2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone, showed their use as catalysts for chemical reactions, such as the addition of trimethylsilyl cyanide to benzaldehyde (Belokon’, Maleev, Gugkaeva, Moskalenko, Tsaloev, Peregudov, Gagieva, Lyssenko, Khrustalev, & Grachev, 2007).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(12-17-19-9-10-20-17)13-5-4-8-15(11-13)21-14-6-2-1-3-7-14/h1-8,11,17H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFGMSHMDBNLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221062 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone | |
CAS RN |
1263365-78-1 | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501221062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



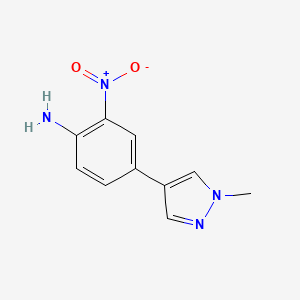
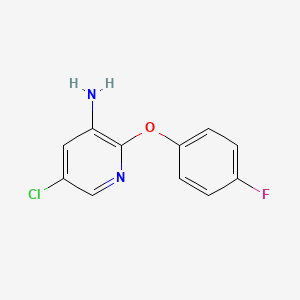
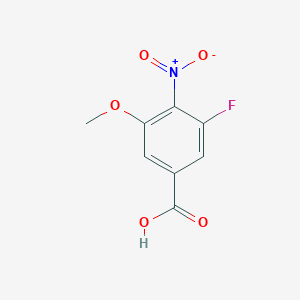
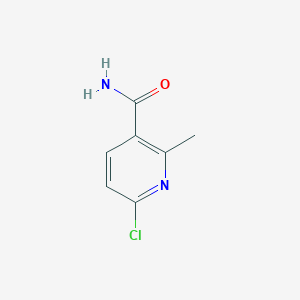
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
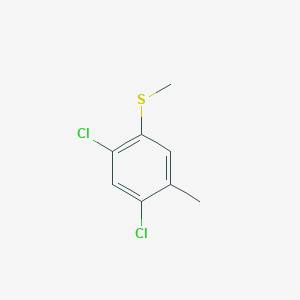
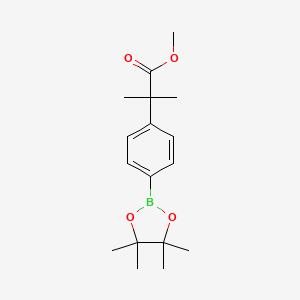
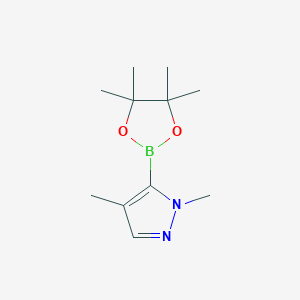
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
